molecular formula C16H12Cl2O3 B12572474 4-(Chloromethyl)benzoic anhydride CAS No. 189037-78-3

4-(Chloromethyl)benzoic anhydride

Cat. No.: B12572474
CAS No.: 189037-78-3
M. Wt: 323.2 g/mol
InChI Key: UYTHXLPLGPBBTQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzoic anhydride is a chlorinated aromatic anhydride with the molecular formula $ \text{C}{16}\text{H}{10}\text{Cl}2\text{O}3 $. It features a benzoic anhydride core substituted with a chloromethyl group at the para position. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in alkylation and acylation reactions. Its chloromethyl group enhances electrophilicity, enabling facile nucleophilic substitution reactions, while the anhydride moiety allows for efficient crosslinking or derivatization with nucleophiles like amines or thiols .

Synthesis: Evidence suggests its preparation via alkylation of thiols with 4-chlorobenzyl chloride or related reagents, as demonstrated in the synthesis of thioethers for testing aromatic stacking interactions . Additionally, 4-(chloromethyl)benzoyl chloride (a precursor) is synthesized using thionyl chloride, followed by coupling with aminobenzothiazoles to form benzamide derivatives .

Properties

CAS No.

189037-78-3

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

[4-(chloromethyl)benzoyl] 4-(chloromethyl)benzoate

InChI

InChI=1S/C16H12Cl2O3/c17-9-11-1-5-13(6-2-11)15(19)21-16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2

InChI Key

UYTHXLPLGPBBTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Chloromethyl)benzoic anhydride typically involves the chlorination of 4-methylbenzoic acid followed by the formation of the anhydride. One common method involves the use of dibenzoyl peroxide as a catalyst for the chlorination step, which converts 4-methylbenzoic acid to 4-(chloromethyl)benzoic acid. This intermediate is then reacted with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to form the anhydride .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)benzoic anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)benzoic anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.

    Reduction Reactions: Reduction of the anhydride can yield corresponding alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of amides, esters, or ethers.

    Oxidation: Formation of benzoic acid or its derivatives.

    Reduction: Formation of benzyl alcohol or other reduced compounds.

Scientific Research Applications

4-(Chloromethyl)benzoic anhydride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzoic anhydride involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the anhydride functional group.

Comparison with Similar Compounds

4-(Dimethylamino)benzoic Anhydride

  • Structure: Contains a dimethylamino (-N(CH₃)₂) group instead of chloromethyl.
  • Reactivity: The electron-donating dimethylamino group reduces electrophilicity compared to the electron-withdrawing chloromethyl substituent. This results in lower reactivity toward nucleophiles but enhances stability in acidic conditions.
  • Applications : Optimized for derivatizing cytosine oxidation products (5-mC, 5-hmC) with >95% efficiency under 90°C for 3 hours .
  • Key Data: Property 4-(Chloromethyl)benzoic Anhydride 4-(Dimethylamino)benzoic Anhydride Substituent Electron-withdrawing (Cl-CH₂-) Electron-donating (-N(CH₃)₂) Derivatization Efficiency ~80–90% (estimated) >95% Optimal Reaction Temp 25–60°C 90°C

Phthalic Anhydride

  • Structure : Lacks substituents; simplest aromatic anhydride.
  • Reactivity : Less electrophilic than 4-(chloromethyl)benzoic anhydride due to the absence of activating groups. Primarily reacts with amines or alcohols under harsh conditions.
  • Applications: Precursor for polymers (e.g., polyesters) and dyes. Used in synthesizing benzothiazole derivatives via ring-opening reactions with aminothiols .
  • Key Data: Property 4-(Chloromethyl)benzoic Anhydride Phthalic Anhydride Reaction Yield with Thiols 95% (alkylation) 96% (ring-opening) Functional Group Diversity High (Cl-CH₂ enables further substitution) Limited (unsubstituted core)

N-[4-(Chlorocarbonyl)Phenyl] Maleimide (NSCM)

  • Structure : Combines a chlorocarbonyl group with a maleimide ring.
  • Reactivity : The chlorocarbonyl group facilitates nucleophilic acyl substitution, while the maleimide moiety enables Michael addition with thiols.
  • Applications: Used in modifying nanosilica particles for enhancing thermal stability in polymer composites .
  • Key Data :

    Property 4-(Chloromethyl)benzoic Anhydride NSCM
    Crosslinking Mechanism Anhydride acylation Maleimide-thiol conjugation
    Thermal Stability (Post-Modification) Moderate improvement Significant enhancement (>20°C increase)

4-Chlorobenzyl Chloride

  • Structure : Benzyl chloride with a para-chloro substituent.
  • Reactivity : Shares the chloromethyl group but lacks the anhydride functionality, limiting its use to alkylation reactions.
  • Applications : Intermediate in agrochemicals and pharmaceuticals; structurally characterized via X-ray crystallography .
  • Key Data: Property 4-(Chloromethyl)benzoic Anhydride 4-Chlorobenzyl Chloride Reaction Versatility High (anhydride + alkylation) Moderate (alkylation only) Crystallographic Data Limited Full X-ray structure available

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